Fluorine Position Modulates Lipophilicity: LogP Comparison of 3-Fluoro vs. 2-Fluoro vs. Non-Fluorinated Analogs
The 3-fluoro substitution in 3-Fluoro-4-(hydroxymethyl)phenol yields a calculated LogP of 0.75, which is lower than both the non-fluorinated parent compound 4-(hydroxymethyl)phenol (LogP ~0.90) and the regioisomeric 2-fluoro-4-(hydroxymethyl)phenol (LogP ~1.02–1.04) [1][2]. This demonstrates that the meta-fluorine position confers intermediate lipophilicity, distinct from both the ortho-fluorinated isomer and the hydrogen analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.75 |
| Comparator Or Baseline | 4-(hydroxymethyl)phenol: ~0.90; 2-fluoro-4-(hydroxymethyl)phenol: 1.02–1.04 |
| Quantified Difference | Target compound LogP is 0.15 units lower than non-fluorinated analog; 0.27–0.29 units lower than 2-fluoro isomer |
| Conditions | Calculated LogP values from vendor datasheets (HZBP, Chembase, ChemSrc) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and solubility; selecting the appropriate fluoro-regioisomer enables fine-tuning of ADME properties in lead optimization.
- [1] HZBP. 3-氟-4-(羟甲基)苯酚, ≥98%,3-Fluoro-4-(hydroxymethyl)phenol. Product WR199964. View Source
- [2] Chembase. 4-(hydroxymethyl)phenol. LogP data. View Source
